Home > Products > Screening Compounds P10843 > D-Lysergic acid N,N-diethylamide
D-Lysergic acid N,N-diethylamide -

D-Lysergic acid N,N-diethylamide

Catalog Number: EVT-14306868
CAS Number:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-Lysergic acid N,N-diethylamide is an ergoline alkaloid.
Historical Context & Discovery Trajectory

Ergot Alkaloid Lineage in Ethnopharmacology

LSD’s biochemical origins trace to Claviceps purpurea, a parasitic fungus infecting rye and other cereals. Ergot alkaloids, such as ergotamine and ergometrine, comprise a structurally diverse class of indole compounds biosynthetically derived from L-tryptophan. Historically, ergot-contaminated grains caused mass poisoning epidemics termed "ergotism," documented as early as 857 AD in Europe. Symptoms manifested in two forms: ergotismus gangrenosus (gangrene, or "St. Anthony’s Fire") and ergotismus convulsivus (convulsions) [2] [7]. Paradoxically, midwives and alchemists utilized controlled ergot doses for obstetric purposes—inducing labor and controlling postpartum hemorrhage—as noted in Greek and Chinese medical traditions [2] [7]. By 1820, ergot was formalized in the U.S. Pharmacopoeia, cementing its transition from toxin to therapeutic agent [2].

Table 1: Key Ergot Alkaloids and Ethnopharmacological Significance

AlkaloidOriginTraditional/Cultural Use
ErgotamineClaviceps purpureaMigraine treatment; uterine contraction
ErgotoxineClaviceps purpureaExperimental hypertension management
ErgometrineClaviceps purpureaObstetric hemorrhage control
Lysergic Acid AmideTurbina corymbosaAztec ritual sacrament ("Ololiuqui")

Hofmann’s Serendipitous Synthesis: 1938–1943

In 1938, Swiss chemist Albert Hofmann at Sandoz Laboratories synthesized LSD-25 while investigating lysergic acid derivatives for respiratory and circulatory stimulation. Initial pharmacological screening showed no significant activity in animal models, and the compound was shelved [3] [6] [8]. On April 16, 1943, Hofmann revisited LSD-25, suspecting unexplored properties. During recrystallization, he inadvertently absorbed a microdose transdermally, experiencing unprecedented psychoactive effects: "dizziness, visual distortions, and heightened imagination" [3] [8]. This accidental exposure led to the first intentional self-administration on April 19, 1943 (now commemorated as "Bicycle Day"), where Hofmann ingested 250 µg and documented profound alterations in perception during a bicycle ride home [4] [8]. LSD’s potency—active at micrograms—distinguished it from all known psychoactives, with effects 5,000× stronger than mescaline [6] [10].

Table 2: Key Events in LSD’s Discovery

DateEventSignificance
November 16, 1938Initial synthesis of LSD-25Part of ergot derivative screening program
April 16, 1943Accidental dermal exposureFirst human experience of LSD effects
April 19, 1943Intentional 250 µg ingestion ("Bicycle Day")First full psychedelic experience recorded

Early Psychiatric Applications (1947–1965)

Sandoz marketed LSD as Delysid® in 1947 for experimental psychiatry. Researchers hypothesized LSD-induced "model psychosis" could simulate schizophrenia, providing insights into neurotransmitter dysfunction [1] [6]. By the 1950s, LSD was repurposed for "psychedelic therapy," leveraging its ability to facilitate emotional catharsis and introspection:

  • Alcoholism Treatment: Humphry Osmond’s studies (1950s) showed 50% abstinence rates in alcoholics after a single LSD session, outperforming conventional therapies [4] [9].
  • Terminal Illness Anxiety: Eric Kast’s work (1964) demonstrated reduced anxiety in cancer patients, with effects lasting months post-session [1] [9].
  • Creativity Studies: Oscar Janiger administered LSD to 100+ artists (1958–1962), observing enhanced symbolic thinking and aesthetic perception [4].Approximately 40,000 patients received LSD therapy during this period, generating 1,000+ scientific papers [4] [9]. However, methodological limitations—including lack of controls and subjective endpoints—fueled skepticism.

Table 3: Key LSD Clinical Studies (1947–1965)

ResearcherFocus AreaSample SizeReported Outcomes
Ronald SandisonPsycholytic therapy683 patientsReduced anxiety in neurotic disorders
Humphry OsmondAlcoholism500+ subjects50% abstinence at 1-year follow-up
Eric KastTerminal cancer128 patientsSustained reduction in pain perception

Countercultural Adoption & Regulatory Backlash (1960s–1970s)

LSD escaped clinical confines through figures like Harvard psychologist Timothy Leary, whose "League for Spiritual Discovery" (1966) promoted LSD as a sacrament for consciousness expansion [4] [6]. Cultural catalysts included:

  • The Merry Pranksters: Ken Kesey’s "Acid Tests" (1964–1966) featured LSD-laced gatherings with music and light shows, attracting thousands [5] [6].
  • Music and Art: Bands like The Grateful Dead integrated LSD into their creative process, while artists like Alex Grey depicted psychedelic visuals [5] [9].Unregulated use precipitated public health alarms, including reports of "bad trips" and sporadic incidents like psychotic breaks [1] [6]. Media sensationalism (e.g., Time magazine’s "LSD: The Exploding Threat of the Mind Drug That Got Out of Control") fueled political opposition. In 1968, the U.S. classified LSD as Schedule I under the Drug Abuse Control Act, terminating legal research by 1980 [4] [6]. International prohibition followed via the 1971 UN Convention on Psychotropic Substances.

Table 4: LSD Cultural and Regulatory Timeline (1960–1980)

YearEventImpact
1962Harvard dismisses LearyLegitimacy erosion of academic psychedelic research
1966Sandoz halts LSD productionClinical supply cutoff
1968U.S. Schedule I classificationCriminalization of possession and research
1971UN Psychotropic Substances ConventionGlobal ban enacted

Properties

Product Name

D-Lysergic acid N,N-diethylamide

IUPAC Name

N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3

InChI Key

VAYOSLLFUXYJDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.